What are the physical and chemical properties of Tris(ethylthio)methane?
What are the physical and chemical properties of Tris(ethylthio)methane?
Tris(ethylthio)methane: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
Executive Summary
Tris(ethylthio)methane (TETM), commonly referred to as triethyl orthothioformate, is a highly specialized sulfur-containing organic compound. While it structurally resembles a simple thioacetal derivative, it serves as a powerful synthetic linchpin in advanced organic chemistry and drug development. TETM is primarily utilized as a carboxyl anion equivalent—enabling umpolung (polarity reversal) strategies for carbon-carbon bond formation—and as a critical precursor for the synthesis of isotopically labeled thiols used in the pharmacokinetic tracking of active pharmaceutical ingredients (APIs).
Physicochemical Profile
Understanding the physical and chemical properties of TETM is essential for optimizing reaction conditions, particularly regarding its volatility and solubility. Below is a consolidated summary of its quantitative data[1],[2]:
| Property | Value |
| IUPAC Name | bis(ethylsulfanyl)methylsulfanylethane |
| Common Synonyms | Tris(ethylthio)methane, Triethyl orthothioformate |
| CAS Registry Number | 6267-24-9 |
| Molecular Formula | C₇H₁₆S₃ |
| Molecular Weight | 196.40 g/mol |
| Boiling Point | 91–92 °C at 0.5 mmHg; 120–130 °C at 0.14 Torr |
| Density | 1.049 – 1.055 g/cm³ at 20 °C |
| Topological Polar Surface Area | 75.9 Ų |
| Physical State | Colorless to pale yellow liquid |
Structural and Mechanistic Chemistry
As a Senior Application Scientist, it is crucial to understand not just how a reagent works, but why it behaves the way it does at a molecular level.
Umpolung Chemistry (Polarity Reversal): In classical organic chemistry, the carbon atom of a formyl or carboxyl group acts as an electrophile. TETM subverts this paradigm. The central methine proton of TETM is flanked by three highly polarizable sulfur atoms. These heteroatoms stabilize the adjacent carbanion via negative hyperconjugation and polarizability effects, effectively lowering the pKa of the methine proton to approximately 30. Consequently, TETM can be quantitatively deprotonated by strong organolithium bases to form tris(ethylthio)methyllithium. This species acts as a potent nucleophilic carboxyl equivalent, capable of attacking alkyl halides to form elongated carbon frameworks. Subsequent hydrolysis of the orthothioester unmasks the target carboxylic acid or ester.
Thiol Interchange for Isotopic Labeling: In the realm of pharmacokinetic tracking and drug development, isotopically labeled compounds are indispensable. TETM serves as a reliable precursor for generating deuterated thiols, which are often too volatile or expensive to source directly. Through a Lewis acid-catalyzed interchange reaction with labeled alcohols (e.g., [²H₅]ethanol), the ethylthio groups of TETM are displaced, yielding [²H₅]ethanethiol. This methodology was notably employed in the synthesis of the deuterated rheumatoid arthritis and COVID-19 therapeutic, [²H₅]baricitinib[3].
Reaction Pathways
Fig 1: Synthetic pathways of Tris(ethylthio)methane for umpolung and thiol interchange reactions.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.
Protocol A: Generation and Alkylation of Tris(ethylthio)methyllithium
Objective: To utilize TETM as a nucleophilic carboxyl equivalent for carbon-carbon bond formation.
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Deprotonation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve TETM (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.
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Causality: THF strongly coordinates the lithium cation, breaking down n-BuLi hexamers and increasing the base's kinetic basicity. The cryogenic temperature (-78 °C) is critical; at higher temperatures, lithiated orthothioesters can undergo α-elimination to form reactive carbenes, leading to complex degradation mixtures.
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Self-Validation: The formation of the active carbanion can be validated prior to alkylation by extracting a 0.1 mL aliquot, quenching it with D₂O, and analyzing it via ¹H NMR. Complete disappearance of the methine singlet and incorporation of deuterium confirms successful lithiation.
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Electrophilic Quench: After stirring for 45 minutes at -78 °C, add the target electrophile (e.g., an alkyl halide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
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Hydrolysis (Unmasking): To convert the alkylated orthothioester to a carboxylic acid, treat the crude mixture with a Hg(II) salt (e.g., HgCl₂) in an aqueous organic solvent (like MeOH/H₂O).
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Causality: Mercury(II) is highly thiophilic. It coordinates to the sulfur atoms, turning them into excellent leaving groups and driving the aqueous hydrolysis of the robust C-S bonds to reveal the carbonyl group.
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Protocol B: Synthesis of [²H₅]Ethanethiol via Thiol Interchange
Objective: To synthesize isotopically labeled ethanethiol for downstream API development[3].
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Lewis Acid Activation: In a round-bottom flask equipped with a reflux condenser, combine TETM (1.0 equiv) and [²H₅]ethanol (4.0 equiv). Add anhydrous zinc chloride (ZnCl₂, 0.03 equiv).
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Causality: ZnCl₂ acts as a Lewis acid, coordinating to the sulfur atoms of TETM. This withdraws electron density from the central carbon, making it susceptible to nucleophilic attack by the oxygen of the labeled ethanol, driving the interchange equilibrium.
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Reflux and Distillation: Heat the mixture to reflux for 48 hours. Equip the system with a distillation apparatus and a receiving flask submerged in an ice-salt bath. Distill the product, collecting the fraction that boils at approximately 35 °C.
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Self-Validation: The protocol validates itself through fractional distillation. The target[²H₅]ethanethiol has a boiling point of ~35 °C, which is significantly lower than both the starting [²H₅]ethanol (78 °C) and TETM (>120 °C). Collection of distillate at this specific temperature confirms successful interchange.
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Stench Management and Storage: Immediately cap the receiving flask and transfer it to a refrigerator (2–8 °C) under argon.
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Causality: Ethanethiol is highly volatile and poses a severe stench hazard (odor threshold in the parts-per-billion range). Cold storage under an inert atmosphere prevents both volatilization and oxidative dimerization into disulfides.
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Safety, Toxicity, and Handling
According to standardized GHS classifications[1], Tris(ethylthio)methane is categorized under:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2 (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
Critical Handling Note: While TETM itself has a manageable odor profile compared to free thiols, its hydrolysis or interchange reactions release ethanethiol, which is an extreme stench hazard. All reactions involving TETM must be conducted in a fully functioning fume hood. All glassware and sulfurous waste should be quenched using an excess of sodium hypochlorite (bleach) prior to disposal. The bleach oxidizes the volatile, odorous mercaptans into highly water-soluble, odorless sulfonic acids.
References
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Title: Tris(ethylthio)methane | C7H16S3 | CID 80441 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 1,1′,1′′-[Methylidynetris(thio)]tris[ethane] Source: CAS Common Chemistry, American Chemical Society URL: [Link]
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Title: Synthesis of [2H5]baricitinib via[2H5]ethanesulfonyl chloride Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
